2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid
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Overview
Description
2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a dioxoisoindole moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with amines in the presence of a catalyst. One common method uses SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol and water under reflux conditions. This method yields the desired product with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: It can undergo condensation reactions to form isoindoline derivatives.
Scientific Research Applications
2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound’s chlorine atoms and dioxoisoindole moiety play a crucial role in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid can be compared with other similar compounds such as:
- 2-(4,5,6,7-Tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)benzoic acid hexyl ester
These compounds share similar structural features but differ in their specific functional groups and overall molecular structure, which can lead to differences in their chemical reactivity and applications.
Properties
IUPAC Name |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4NO4/c1-2-3(12(20)21)17-10(18)4-5(11(17)19)7(14)9(16)8(15)6(4)13/h3H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRSHAKWIYJBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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